molecular formula C₃₄H₃₇NO₉S B1142265 4'-Raloxifene-β-D-glucopyranoside CAS No. 334758-19-9

4'-Raloxifene-β-D-glucopyranoside

Número de catálogo: B1142265
Número CAS: 334758-19-9
Peso molecular: 635.72
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4'-Raloxifene-β-D-glucopyranoside is a major glucuronidated metabolite of the selective estrogen receptor modulator (SERM) Raloxifene, playing a critical role in its metabolic pathway and overall disposition. Research using this compound is essential for elucidating the complex pharmacokinetics of Raloxifene, a medication approved for the treatment and prevention of postmenopausal osteoporosis and for the reduction of risk of invasive breast cancer in high-risk populations . The parent drug, Raloxifene, exerts its tissue-specific effects by functioning as an estrogen agonist in bone and an estrogen antagonist in the breast and uterus . The formation of this compound through glucuronidation is a primary metabolic route, significantly influencing the drug's bioavailability and its enterohepatic recycling, a process that can impact the drug's duration of action and systemic exposure . Consequently, this metabolite is an invaluable tool for scientists investigating the mechanisms that govern the absorption, distribution, metabolism, and excretion (ADME) of SERMs. Its primary research applications include serving as an analytical standard in mass spectrometry-based assays for quantifying metabolite concentrations in plasma and tissue samples, enabling studies on inter-individual and age-dependent variations in drug metabolism, and facilitating a deeper understanding of how glucuronidation by enzymes like UGT1A8 and UGT1A10 affects the pharmacological profile of Raloxifene and related therapeutics . By providing this specific metabolite, researchers are equipped to advance our knowledge of SERM biotransformation and its implications for efficacy and safety.

Propiedades

Número CAS

334758-19-9

Fórmula molecular

C₃₄H₃₇NO₉S

Peso molecular

635.72

Sinónimos

[2-​[4-​(β-​D-​Glucopyranosyloxy)​phenyl]​-​6-​hydroxybenzo[b]​thien-​3-​yl]​[4-​[2-​(1-​piperidinyl)​ethoxy]​phenyl]​-methanone

Origen del producto

United States

Enzymatic Biotransformation and Metabolic Pathways

UDP-Glucuronosyltransferase (UGT) Isoform Involvement in 4'-Raloxifene-β-D-glucopyranoside Formation

The creation of this compound from raloxifene (B1678788) is a concerted effort of multiple UGT enzymes, with UGT1A1, UGT1A8, UGT1A9, and UGT1A10 being the principal catalysts. nih.govnih.gov These isoforms are expressed in key metabolic tissues, including the liver and the intestine, and their collective activity dictates the rate and extent of raloxifene glucuronidation.

Characterization of UGT1A8 Activity

Expressed predominantly in extrahepatic tissues like the jejunum, UGT1A8 demonstrates high activity in forming both major glucuronides of raloxifene. nih.govnih.govnih.gov It is considered a primary contributor to the intestinal glucuronidation of the drug. nih.gov Kinetic studies with recombinant UGT1A8 have revealed its efficiency in catalyzing the formation of this compound. nih.govdrugbank.comnih.gov For instance, one study reported an apparent Km of 59 μM and a Vmax of 2.0 nmol/min/mg of protein for 4'-β-glucuronidation by expressed UGT1A8. nih.govdrugbank.com Polymorphisms in the UGT1A8 gene, such as the UGT1A82 and UGT1A83 alleles, have been shown to alter its metabolic activity, potentially influencing an individual's response to raloxifene. nih.govnih.gov

Characterization of UGT1A10 Activity

Primarily an extrahepatic enzyme found in the intestine, UGT1A10 exhibits a unique specificity, as it exclusively catalyzes the formation of this compound. nih.govnih.govdrugbank.com In fact, it displays the highest activity for the formation of this particular metabolite among the UGTs screened. nih.gov The presence and high activity of UGT1A10 in the human intestine underscore the critical role of this tissue in the first-pass metabolism of raloxifene. nih.gov

Relative Contributions of UGT Isoforms in Glucuronidation

Table 1: Kinetic Parameters of UGT Isoforms in the Formation of this compound

UGT IsoformApparent KM (μM)Apparent Vmax (nmol/min/mg protein)
UGT1A859 nih.govdrugbank.com2.0 nih.govdrugbank.com
UGT1A8*19.35 nih.gov232 (pmol/min/mg protein) nih.gov

Note: Kinetic parameters for all isoforms are not consistently available across all studies.

Tissue-Specific Glucuronidation Profiles

The glucuronidation of raloxifene demonstrates marked differences between tissues, primarily the liver and the intestine. The intestine, particularly the jejunum, is a major site of first-pass metabolism for raloxifene, with intrinsic clearance values for glucuronidation being significantly higher than in the liver. nih.govacs.org This is largely attributed to the high expression and activity of UGT1A8 and UGT1A10 in the intestinal tract. nih.govnih.gov

Table 2: Relative Expression and Activity of UGTs in Different Tissues

UGT IsoformPrimary Tissue LocationPrimary Raloxifene Metabolite(s) Formed
UGT1A1Liver nih.govRaloxifene-6-glucuronide, this compound nih.govnih.govdrugbank.com
UGT1A8Intestine (Jejunum) nih.govnih.govRaloxifene-6-glucuronide, this compound nih.govnih.govdrugbank.com
UGT1A9Liver nih.govRaloxifene-6-glucuronide, this compound nih.gov
UGT1A10Intestine nih.govnih.govThis compound only nih.govnih.govdrugbank.com

Hepatic Microsomal Glucuronidation

The liver serves as the main site for the metabolism of numerous drugs, including raloxifene. Hepatic microsomes, which are vesicular fragments of the endoplasmic reticulum, are rich in UGT enzymes that carry out glucuronidation. nih.gov In the liver, raloxifene undergoes significant first-pass metabolism, with glucuronidation being the dominant pathway. acs.orgvulcanchem.com Studies utilizing human liver microsomes have confirmed the formation of both raloxifene-4'-glucuronide and raloxifene-6-glucuronide. drugbank.comnih.gov

The specific UGT isoforms responsible for the hepatic glucuronidation of raloxifene have been identified. While UGT1A1 is the primary enzyme for the formation of raloxifene-6-glucuronide, UGT1A9 is highly expressed in the liver and plays a key role in the formation of this compound. nih.govnih.govmdpi.com Other isoforms, including UGT1A1 and the extra-hepatic UGT1A8, have also been shown to contribute to the formation of both glucuronide metabolites. nih.govcaymanchem.com Individual variations in the expression levels of these UGT enzymes can lead to differences in raloxifene metabolism among individuals.

Intestinal Microsomal Glucuronidation

Beyond the liver, the intestine plays a crucial role in the first-pass metabolism of raloxifene. acs.orgdrugbank.comnih.gov The epithelial cells of the small intestine, known as enterocytes, also express a range of UGT enzymes. mdpi.com Research has demonstrated that intestinal microsomes actively participate in the glucuronidation of raloxifene, significantly contributing to its presystemic clearance. drugbank.comnih.govnih.gov

Kinetic Characterization of Glucuronidation Reactions

The kinetics of raloxifene glucuronidation have been studied to understand the efficiency and capacity of the UGT enzymes involved in its metabolism. These investigations typically involve incubating raloxifene with microsomes from different tissues and measuring the rate of glucuronide formation at varying substrate concentrations.

Apparent Michaelis-Menten Kinetics

In many cases, the glucuronidation of raloxifene follows apparent Michaelis-Menten kinetics. nih.gov This model illustrates a hyperbolic relationship between the reaction rate and the substrate concentration. At low substrate concentrations, the rate of reaction is directly proportional to the substrate concentration. Conversely, at high concentrations, the rate plateaus at a maximum velocity (Vmax) as the enzyme becomes saturated with the substrate. The formation of raloxifene-6-β-glucuronide has been observed to follow Michaelis-Menten kinetics in intestinal, kidney, and liver microsomes. nih.gov

Substrate Inhibition Kinetics

Interestingly, research has revealed that the glucuronidation of raloxifene can also display substrate inhibition kinetics. nih.gov This occurs when the reaction rate diminishes at high substrate concentrations. This kinetic behavior has been observed for the formation of this compound in human liver and intestinal microsomes. nih.govnih.gov

Determination of K_m and V_max Parameters

The fundamental parameters of enzyme kinetics are the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The K_m value corresponds to the substrate concentration at which the reaction rate is half of V_max, serving as an indicator of the enzyme's affinity for the substrate. A lower K_m value signifies a higher affinity. V_max denotes the maximum rate of the reaction when the enzyme is saturated with the substrate.

TissueUGT Isoform(s)Apparent K_m (μM)Apparent V_max (nmol/min/mg)
Liver UGT1A1, UGT1A91.5 nih.gov-
Intestine UGT1A8, UGT1A10--
Recombinant UGT1A8 UGT1A859 drugbank.comnih.gov2.0 drugbank.comnih.gov

Genetic Polymorphisms Impacting Glucuronidation Efficacy

Genetic variations within the UGT enzymes responsible for raloxifene glucuronidation can significantly alter metabolic efficiency, leading to interindividual differences in drug exposure and response.

Role of UGT1A1*28 Allelic Variant

The UGT1A1*28 polymorphism, characterized by an additional TA repeat in the TATA box of the promoter region, is associated with reduced UGT1A1 enzyme expression and activity. aacrjournals.org This genetic variant has been shown to have a significant impact on the pharmacokinetics of raloxifene. nih.govnih.gov

In vitro studies using human liver microsomes genotyped for the UGT1A1*28 allele have demonstrated a significantly reduced metabolic clearance of raloxifene towards the formation of its 6-glucuronide metabolite (M1) in individuals carrying the *28 allele. nih.gov While a clear trend towards lower glucuronidation activity was also observed for the formation of the 4'-glucuronide (M2), the results did not reach statistical significance due to high variability in the kinetic parameters. nih.gov

Clinical studies have corroborated these in vitro findings. Patients homozygous for the UGT1A128 allele (28/28) exhibited significantly higher plasma concentrations of raloxifene glucuronides compared to those with the wild-type allele (1/1) or heterozygotes (1/28). nih.govnih.gov This indicates a higher systemic exposure to raloxifene in individuals with the *28/28 genotype. nih.govnih.gov

Role of UGT1A8 Genotypes

The UGT1A8 enzyme, primarily expressed in the gastrointestinal tract, plays a crucial role in the first-pass metabolism of raloxifene. nih.govnih.gov Genetic polymorphisms in the UGT1A8 gene, such as the UGT1A82 and UGT1A83 variants, have been shown to influence raloxifene glucuronidation. aacrjournals.orgnih.gov

The UGT1A82 allele is associated with decreased glucuronidation activity. nih.govresearchgate.net In vitro studies using human jejunum homogenates have shown a significant correlation between the UGT1A82 variant and total raloxifene glucuronide formation. nih.govnih.govresearchgate.net

Clinical data further supports the role of UGT1A8 genotypes in influencing raloxifene metabolism. Subjects classified as "slow metabolizers" based on their UGT1A8 genotype (1/3) had increased plasma levels of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide compared to "intermediate" (1/1 or 1/2) and "fast" (2/2) metabolizers. nih.govnih.gov These findings suggest that the UGT1A8 genotype is a significant determinant of raloxifene metabolism in vivo. nih.govnih.gov

Implications for In Vitro to In Vivo Extrapolation in Preclinical Models

The significant contribution of intestinal glucuronidation to the first-pass metabolism of raloxifene, coupled with species differences in enzyme activity, presents challenges for in vitro to in vivo extrapolation (IVIVE) from preclinical models to humans. nih.govnih.gov

Studies using Gunn rats, which are deficient in UGT1A enzymes, have demonstrated that raloxifene is glucuronidated in both the liver and the intestine. nih.govmq.edu.auresearchgate.net The oral clearance of raloxifene in rats was found to be higher than predicted from liver microsome data alone, highlighting the substantial role of intestinal metabolism. nih.govmq.edu.auresearchgate.net

The marked difference in intestinal glucuronidation rates between humans and rats underscores the importance of considering this extrahepatic metabolic pathway when predicting human pharmacokinetics from preclinical data. nih.gov The genetic polymorphisms in UGT enzymes further complicate IVIVE, as the metabolic profile of a preclinical model may not accurately reflect the diversity of human metabolic capacities. nih.govnih.govnih.gov Therefore, a thorough understanding of both the enzymatic pathways and the genetic factors influencing them is essential for accurate prediction of raloxifene's behavior in humans.

Enterohepatic Cycling and Biliary Excretion Mechanisms

The disposition of raloxifene and its glucuronide metabolites is significantly influenced by enterohepatic cycling, a process where compounds are excreted in the bile, reabsorbed in the intestine, and returned to the liver. This recycling process is mediated by various efflux and uptake transporters.

Involvement of Efflux Transporters (e.g., MRP2, MRP3, P-glycoprotein)

Efflux transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2), Multidrug Resistance-Associated Protein 3 (MRP3), and P-glycoprotein (P-gp), play a crucial role in the biliary excretion of raloxifene glucuronides. nih.gov

Studies in Eisai hyperbilirubinemic rats (EHBRs), which lack functional MRP2, have shown a substantially higher ratio of glucuronides to unchanged raloxifene in systemic blood compared to wild-type rats. nih.govmq.edu.auresearchgate.net This suggests that MRP2 is a key transporter responsible for the excretion of raloxifene glucuronides from the liver into the bile. nih.govmq.edu.auresearchgate.net

The interplay between these efflux transporters in the liver and intestine facilitates the enterohepatic circulation of raloxifene, contributing to its prolonged half-life and complex pharmacokinetic profile. nih.gov

Bacterial Deconjugation in Intestine

The journey of raloxifene and its glucuronide metabolites through the body is significantly influenced by the activity of gut microbiota. After undergoing extensive glucuronidation in the liver and intestine, these conjugates can be excreted via bile into the intestine. nih.gov Here, they encounter a diverse population of intestinal bacteria capable of producing β-glucuronidase enzymes. nih.gov

These bacterial enzymes can cleave the glucuronide moiety from the parent compound, a process known as deconjugation or deglucuronidation. nih.govnih.gov This enzymatic action effectively reverses the metabolic process, releasing the active raloxifene, which can then be reabsorbed into the systemic circulation. nih.gov This cycle, termed enterohepatic recycling, is driven by both transporter-mediated uptake and efflux and the crucial step of gut microbial deglucuronidation. nih.govnih.gov

Recent studies have confirmed that all three primary raloxifene glucuronides—raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-4',6-diglucuronide—are readily deconjugated in the presence of human fecal extracts. nih.govnih.gov This indicates that gut microbial activity plays a direct role in the reactivation of these metabolites. However, the rate of this deconjugation exhibits high variability between individuals, which may contribute to the significant interindividual differences observed in the pharmacokinetics of raloxifene. nih.govnih.gov

The interplay between biliary excretion of the glucuronide conjugates and their subsequent deconjugation by intestinal bacteria prolongs the elimination half-life of raloxifene and can lead to secondary peaks in its plasma concentration. nih.gov

Table 1: Gut Microbial Action on Raloxifene Glucuronides

Metabolite Susceptibility to Bacterial Deconjugation Implication
Raloxifene-4'-glucuronide Readily deglucuronidated by human fecal extracts. nih.govnih.gov Contributes to enterohepatic recycling of raloxifene.
Raloxifene-6-glucuronide Readily deglucuronidated by human fecal extracts. nih.govnih.gov Contributes to enterohepatic recycling of raloxifene.
Raloxifene-4',6-diglucuronide Readily deglucuronidated by human fecal extracts. nih.govnih.gov Contributes to enterohepatic recycling of raloxifene.

Interspecies Differences in Glucuronidation Pathways

In humans, raloxifene undergoes extensive first-pass metabolism, with glucuronidation occurring in both the intestine and the liver. nih.gov The primary metabolite formed in humans is raloxifene-4'-glucuronide. nih.gov The UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A8, and UGT1A10 are key players in human raloxifene glucuronidation. nih.govdrugbank.com Specifically, UGT1A8 and UGT1A10 are considered primary contributors to its metabolism in the human jejunum. nih.govdrugbank.com Studies using human intestinal microsomes show that the intrinsic clearance for the formation of the 4'-glucuronide is significantly higher than for the 6-glucuronide. nih.gov The efficiency of intestinal glucuronidation in humans is substantial and serves to limit the amount of raloxifene that reaches the liver for subsequent bioactivation. nih.gov

In contrast, rats exhibit a different metabolic profile. While they also display a similar metabolic pathway, the major metabolite is raloxifene-6-glucuronide, not the 4'-glucuronide as seen in humans. nih.govnih.gov Furthermore, the intrinsic clearance of glucuronidation in the rat intestine is significantly lower—about 7.5-fold less than in the human intestine. nih.gov Consequently, intestinal glucuronidation has a much smaller effect on limiting the hepatic availability of raloxifene in rats compared to humans. nih.gov This difference is a crucial factor when considering the extrapolation of bioactivation and safety data from rats to humans. nih.gov

Comparative studies involving dogs and monkeys have also revealed species-specific patterns in intestinal glucuronidation. nih.gov While in vitro intrinsic clearance in intestinal microsomes shows a general correlation between humans and laboratory animals, the values tend to be lower in humans. nih.gov When considering the fraction of a drug that escapes intestinal metabolism and is absorbed (FaFg), the values in humans correlate well with those in dogs and monkeys, but not with those in rats. nih.gov

Table 2: Comparative Glucuronidation of Raloxifene in Different Species

Species Primary Metabolite Key UGT Enzymes (if identified) Intestinal Glucuronidation Efficiency Key Findings
Human Raloxifene-4'-glucuronide. nih.gov UGT1A1, UGT1A8, UGT1A10. nih.govdrugbank.com High; intrinsic clearance for 4'-isomer is 95 µl/min/mg. nih.gov Intestinal metabolism significantly limits hepatic exposure. nih.gov
Rat Raloxifene-6-glucuronide. nih.govnih.gov Not specified in sources. Low; Clint is 7.5-fold lower than in human intestine. nih.gov Intestinal glucuronidation has a minimal protective effect on the liver. nih.gov
Dog Not specified in sources. Not specified in sources. FaFg values correlate with humans. nih.gov In vitro to in vivo extrapolation requires caution due to higher CLint,u,UGT values. nih.gov
Monkey Not specified in sources. Not specified in sources. FaFg values correlate with humans. nih.gov Considered a potentially suitable model for studying glucuronidation. nel.edu

Table of Compounds Mentioned

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, provide the high selectivity and sensitivity required for the detection and quantification of 4'-Raloxifene-β-D-glucopyranoside in biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound. nih.govnih.gov These methods are noted for their selectivity, sensitivity, and accuracy in determining the concentrations of raloxifene (B1678788) and its glucuronidated metabolites, including this compound (often denoted as M2 or R4G), in human plasma and urine. nih.govthermofisher.com

In a typical LC-MS/MS method, chromatographic separation is achieved on a reverse-phase column. For instance, a Hypersil GOLD™ PFP column has been successfully used. thermofisher.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient ionization. thermofisher.comresearchgate.net Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion mode with heated electrospray ionization (HESI) and functioning in selected reaction monitoring (SRM) mode for enhanced specificity and sensitivity. thermofisher.com The chromatographic run time for the simultaneous analysis of raloxifene and its metabolites can be as short as 4.2 minutes. researchgate.net

A fully validated LC-MS/MS method for the simultaneous determination of raloxifene and its three glucuronide metabolites in human urine demonstrated good performance characteristics. nih.gov This method was successfully applied to real urine samples, proving its utility in pharmacokinetic research and potentially in anti-doping analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers advantages in terms of speed, resolution, and sensitivity over conventional HPLC. UPLC-MS/MS methods have been developed for the simultaneous estimation of raloxifene and its metabolites in human plasma. researchgate.net These methods provide a shorter chromatographic run time, often around 4.2 minutes, which is a significant improvement for high-throughput analysis. researchgate.net

The separation is typically performed on a UPLC system with a linear gradient, using a mobile phase composed of acetonitrile and ammonium formate. researchgate.net Detection by tandem mass spectrometry in the electrospray positive ion mode allows for sensitive and specific quantification. researchgate.net These UPLC-MS/MS assays are validated to meet stringent criteria for sensitivity, specificity, linearity, and accuracy, making them suitable for bioequivalence and pharmacokinetic studies. researchgate.net

Sample Preparation Strategies for Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates necessitates effective sample preparation to remove interfering substances. nih.govthermofisher.com Solid-phase extraction (SPE) is a widely adopted and effective technique for the extraction and purification of raloxifene and its glucuronide metabolites from these complex samples. nih.govthermofisher.comresearchgate.net

Validation Parameters in Research Assays

The validation of analytical methods is essential to ensure the reliability and reproducibility of the obtained results. For the quantification of this compound, research assays are validated for several key parameters in accordance with international guidelines.

Validation Parameter Typical Findings for this compound Assays
Linearity The relationship between the concentration of the analyte and the analytical signal is linear over a defined range. For this compound, high determination coefficients (r²) greater than 0.997 have been reported. nih.gov Linearity has been established in ranges such as 3 to 300 ng/mL and 0.6 to 50.0 ng/mL in human plasma. thermofisher.comresearchgate.net
Limits of Quantification (LOQ) The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For this compound, an LOQ of 2.83 nM has been achieved in urine samples. nih.gov In plasma, the LOQ is typically within the lower end of the linear range, for example, 0.6 ng/mL. researchgate.net
Accuracy Accuracy reflects the closeness of the measured value to the true value. For this compound, accuracy is generally reported as the percentage of recovery or as a percentage of the nominal concentration. Values are typically within 100 ± 8.8%. nih.gov
Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For this compound, precision has been reported to be better than 12%. nih.gov
Recovery Recovery is the efficiency of the extraction procedure for an analytical method. For this compound, recoveries from biological matrices using solid-phase extraction are consistently high, often exceeding 71% and sometimes greater than 92.5%. nih.govresearchgate.net

Development of Reference Standards and Chemical Probes

The availability of pure and well-characterized reference standards is a prerequisite for the accurate quantification of this compound in analytical assays. As this metabolite is not always commercially available in its pure form, its synthesis is often necessary for research purposes.

The development of authentic standards of this compound has been achieved through enzymatic synthesis and bioconversion processes. nih.govresearchgate.net One reported method involves the use of the microorganism Streptomyces sp. to convert raloxifene into its glucuronide metabolites, including this compound. nih.gov These synthesized metabolites are then purified and used as authentic standards for the validation of analytical methods. nih.govresearchgate.net The use of isotopically labeled internal standards, such as raloxifene-d4, is also a common practice in quantitative LC-MS/MS assays to correct for matrix effects and variations in sample processing. thermofisher.com

Currently, there is no publicly available information on the development of specific chemical probes for this compound.

Biological Activities and Molecular Interactions in Research Models

Estrogen Receptor Binding and Modulatory Effects

The biological activities of 4'-Raloxifene-β-D-glucopyranoside are largely defined by its interaction, or lack thereof, with estrogen receptors (ERs). As a major metabolite of Raloxifene (B1678788), its properties are often evaluated in the context of the parent compound's well-documented effects. drugbank.comnih.gov

Research conducted in in vitro systems has demonstrated that this compound exhibits minimal affinity for the estrogen receptor. nih.gov Studies utilizing human breast cancer cells (MCF-7), which express estrogen receptors, found that the glucuronide conjugates of Raloxifene, including the 4'-glucuronide form, have very low binding capability to the receptor. nih.gov This is in stark contrast to the parent compound, Raloxifene, which binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), comparable to that of estradiol. drugbank.comnih.gov The presence of the bulky, hydrophilic glucopyranoside moiety at the 4'-position of the molecule significantly hinders its ability to fit into the ligand-binding pocket of the estrogen receptors.

Consistent with its low binding affinity, this compound demonstrates substantially reduced potency in modulating estrogen receptor function in cellular assays. nih.gov In proliferation assays with MCF-7 breast cancer cells, where Raloxifene acts as an antagonist, its glucuronide metabolites are over one hundred times less potent at inhibiting cell growth. nih.gov The agonistic or antagonistic action of a SERM like Raloxifene is dependent on the specific conformational change it induces in the ER upon binding, which in turn dictates the recruitment of coactivator or corepressor proteins to target gene promoters. drugbank.comnih.gov Given that this compound binds poorly to the receptor, it is unable to effectively initiate these downstream conformational changes, resulting in a significant attenuation of both agonistic and antagonistic activities observed with the parent compound.

When compared to its parent compound, Raloxifene, and other related metabolites, this compound consistently shows a diminished pharmacological profile in vitro. Raloxifene undergoes extensive first-pass metabolism to form glucuronide conjugates, primarily Raloxifene-4'-β-D-glucopyranoside, Raloxifene-6-β-D-glucopyranoside, and Raloxifene-6,4'-diglucuronide. drugbank.comnih.govnih.gov In vitro evaluations have shown that these glucuronidated forms are substantially less active than Raloxifene. For instance, in models of bone metabolism, the metabolites are less effective than Raloxifene at inhibiting cytokine-stimulated bone resorption. nih.gov This suggests that the biological activity of Raloxifene in vivo is attributable to the parent molecule itself, rather than a result of the actions of its metabolites. nih.gov

Table 1: Comparative In Vitro Activity of Raloxifene and its 4'-Glucuronide Metabolite

Feature Raloxifene This compound
Estrogen Receptor Affinity High affinity for ERα and ERβ drugbank.comnih.gov Little to no affinity nih.gov
Inhibition of MCF-7 Cell Proliferation Potent inhibitor nih.gov >100-fold less potent than Raloxifene nih.gov

| Inhibition of Bone Resorption Activity | Effective inhibitor nih.gov | Less effective than Raloxifene nih.gov |

Non-Estrogen Receptor Mediated Molecular Interactions

Beyond the estrogen receptor, research has explored other potential molecular targets for Raloxifene and its metabolites.

Studies have investigated the effects of Raloxifene and its metabolites on voltage-gated potassium (K_v) channels, which are crucial in various physiological processes. nih.gov Specifically, the parent compound Raloxifene was found to inhibit K_v4.3 channel currents in a manner that is independent of the estrogen receptor. nih.gov However, this effect does not extend to its major metabolites. Research using the whole-cell patch-clamp technique showed that this compound (referred to as raloxifene-4'-glucuronide in the study) had little or no effect on K_v4.3 channels. nih.gov This finding further underscores the significant difference in molecular activity between the parent drug and its glucuronidated form.

The tissue-specific actions of Raloxifene have prompted investigations into other molecular pathways. For example, the beneficial effects of Raloxifene on bone may be partly mediated through the activation of the transforming growth factor-β3 (TGF-β3) gene, an important regulator of bone remodeling. nih.govaafp.org In studies examining this pathway, the glucuronide metabolites of Raloxifene were found to be less effective than the parent compound in stimulating TGF-β3 production. nih.gov While Raloxifene has also been studied in relation to its effects on insulin-like growth factor I (IGF-I), there is a lack of specific research detailing direct interactions between this compound and other binding proteins or molecular targets. nih.gov The available evidence consistently points toward the glucuronide metabolite being a significantly less active molecule than its parent compound across the molecular targets studied. nih.govnih.gov

Assessment of Cellular Responses in Preclinical Cell Models

In vitro studies utilizing preclinical cell models have been instrumental in characterizing the cellular responses to this compound, particularly in comparison to Raloxifene.

The glucuronide conjugates of Raloxifene, including this compound, have demonstrated significantly reduced potency in inhibiting cell proliferation compared to the parent compound. nih.gov In studies involving human breast cancer cell lines, such as MCF-7, these metabolites exhibit little affinity for the estrogen receptor. nih.gov This low receptor binding affinity translates to a substantially diminished anti-proliferative effect, being more than two orders of magnitude less potent than Raloxifene. nih.gov

Another study corroborated these findings, indicating that Raloxifene-4'-glucuronide possesses approximately 1/100th the anti-estrogenic activity of Raloxifene when assessed by its binding to the estrogen receptor. nih.gov The IC50 value for Raloxifene 4'-glucuronide binding to the estrogen receptor has been reported as 370 nM. caymanchem.com

The influence of this compound on the expression of key genes, such as Transforming Growth Factor-beta 3 (TGF-β3), has been investigated. Research indicates that the glucuronide metabolites of Raloxifene are less effective than the parent compound at inducing the production of TGF-β3 in bone cells. nih.gov This suggests that the glucuronidation of Raloxifene attenuates its ability to modulate the expression of this important cytokine involved in bone metabolism.

In preclinical models of bone metabolism, the impact of this compound on cytokine-stimulated processes has been evaluated. Specifically, in studies using rat osteoclasts, the glucuronide metabolites of Raloxifene were found to be less effective than Raloxifene at inhibiting bone resorbing activity that is stimulated by cytokines. nih.gov This finding is consistent with the lower affinity of the glucuronide metabolite for the estrogen receptor, which is a key mediator of Raloxifene's effects on bone cells. The parent compound, Raloxifene, has been shown to negatively modulate osteoclasts and inhibit bone resorption. nih.gov

Investigations in Preclinical Animal Models

Following administration, Raloxifene is extensively metabolized into its glucuronide conjugates, including this compound. drugbank.com These metabolites are the predominant forms found circulating in the plasma. nih.gov

Tissue distribution studies in animal models using radiolabelled glucuronide metabolites have revealed that these compounds can be converted back to the parent Raloxifene in a variety of tissues. nih.gov This interconversion occurs in tissues such as the liver, lung, spleen, kidney, bone, and uterus. nih.gov The parallel nature of the terminal log-linear portions of the plasma concentration curves for Raloxifene and its glucuronides is consistent with this interconversion. drugbank.com However, research has not observed a differential conversion of the metabolite back to Raloxifene in target organs like the bone and uterus, suggesting that the tissue-selective pharmacology of Raloxifene does not arise from tissue-specific deconjugation of its metabolites. nih.gov

The formation of this compound, particularly through intestinal glucuronidation, plays a significant role in modulating the hepatic exposure of the parent compound, Raloxifene. nih.gov Raloxifene undergoes extensive first-pass metabolism, with glucuronidation being a major pathway. drugbank.com This presystemic metabolism in the intestine limits the amount of active Raloxifene that reaches the liver and subsequently the systemic circulation. nih.gov This metabolic process is a key determinant of the low oral bioavailability of Raloxifene. drugbank.com

Assessment of Metabolite Contribution to Overall Preclinical Pharmacodynamic Profiles

Research into the biological activity of this compound reveals that it is substantially less active than its parent compound, raloxifene. In vitro studies consistently demonstrate that the glucuronide conjugate has a much lower affinity for the estrogen receptor (ER). nih.govnih.gov For instance, this compound exhibits approximately 1/100th the anti-estrogenic activity of raloxifene when measured by its ability to bind to the estrogen receptor. nih.gov One study reported an IC₅₀ value of 370 nM for its binding to the estrogen receptor. caymanchem.com This reduced affinity translates to significantly lower potency in cell-based assays. In human breast cancer cells (MCF-7), these glucuronide conjugates are over two orders of magnitude less potent at inhibiting cell proliferation compared to raloxifene. nih.gov

CompoundTarget/AssayFindingReference
This compound Estrogen Receptor (ER) Binding~100-fold lower anti-estrogenic activity compared to Raloxifene. nih.gov
Estrogen Receptor (ER) BindingIC₅₀: 370 nM caymanchem.com
MCF-7 Breast Cancer Cell Proliferation>100-fold less potent at inhibition compared to Raloxifene. nih.gov
Cytokine-Stimulated Bone Resorption (Rat Osteoclasts)Less effective at inhibition than Raloxifene. nih.gov
Transforming Growth Factor beta-3 (TGF-beta3) ProductionLess effective than Raloxifene. nih.gov
Raloxifene Estrogen Receptor (ER) BindingHigh affinity, similar to estradiol. drugbank.com
MCF-7 Breast Cancer Cell ProliferationPotent inhibitor. nih.gov
Cytokine-Stimulated Bone Resorption (Rat Osteoclasts)Effective inhibitor. nih.gov
Transforming Growth Factor beta-3 (TGF-beta3) ProductionEffective producer. nih.gov

Further preclinical investigations in non-traditional estrogen target tissues corroborate these findings. In models using rat osteoclasts, glucuronide metabolites, including the 4'-isomer, are less effective than the parent raloxifene at inhibiting cytokine-stimulated bone resorbing activity. nih.gov Similarly, the metabolites are less effective at inducing the production of transforming growth factor beta-3 (TGF-beta3), a key mediator in bone metabolism. nih.gov

Despite its low intrinsic activity, the high circulating levels of this compound prompted studies to determine if it acts as a prodrug, being converted back to the active raloxifene in target tissues. Animal models using radiolabelled metabolites indicated that conversion to raloxifene does occur in a variety of tissues, including the liver, lung, kidney, bone, and uterus. nih.gov However, studies did not observe differential conversion of the metabolite in specific target organs like the bone and uterus. nih.gov This suggests that the tissue-selective pharmacology of raloxifene does not arise from tissue-specific deconjugation of its glucuronide metabolites back to the parent compound. nih.gov

Chemical Synthesis and Derivatization Approaches

Synthetic Routes for 4'-Raloxifene-β-D-glucopyranoside

Typically, the synthesis of a glucuronide conjugate involves the reaction of a protected glucuronic acid donor with the aglycone (in this case, raloxifene) at the desired hydroxyl position. The 4'-hydroxyl group of raloxifene (B1678788) is a primary site for this conjugation. The process generally requires:

Protection of the glucuronic acid: The carboxyl and hydroxyl groups of the glucuronic acid are protected to ensure selective reaction at the anomeric center.

Activation of the anomeric center: The anomeric carbon of the protected glucuronic acid is activated, often as a bromide or trichloroacetimidate, to facilitate nucleophilic attack.

Coupling reaction: The activated glucuronic acid donor is reacted with raloxifene under specific conditions to form the β-glycosidic bond at the 4'-position.

Deprotection: The protecting groups on the glucuronic acid moiety are removed to yield the final product, this compound.

The complexity of raloxifene's structure, with multiple potential reaction sites, necessitates careful control of reaction conditions to achieve regioselectivity for the 4'-position.

Preparation of Analogs and Structural Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While extensive SAR studies have been conducted on the core structure of raloxifene, leading to the synthesis of numerous analogs with modifications on the benzothiophene (B83047) core and its substituents, there is limited publicly available information specifically detailing the preparation of analogs of this compound for SAR studies.

However, the principles of analog design for this metabolite would likely involve modifications at two key positions:

The Glucuronide Moiety: Variations could be introduced in the sugar ring, such as altering the stereochemistry of the hydroxyl groups or replacing the carboxylic acid with other functional groups. The purpose of such modifications would be to investigate the influence of the glucuronide's structure on factors like transporter recognition, metabolic stability, and receptor interaction.

The Raloxifene Aglycone: Analogs could be prepared from synthetic derivatives of raloxifene, where modifications have already been made to the benzothiophene scaffold, followed by the enzymatic or chemical addition of the glucuronide group at the 4'-position.

These studies would be instrumental in understanding the structural requirements for the interaction of raloxifene metabolites with biological systems, including drug transporters and metabolizing enzymes.

Bioconversion Methods for Metabolite Production

Bioconversion, utilizing microorganisms or isolated enzymes, presents an alternative and often more efficient method for producing drug metabolites. For this compound, biotransformation has proven to be a particularly valuable approach.

Research has demonstrated that the microorganism Streptomyces sp. NRRL 21489 is capable of glucuronidating raloxifene to produce its major metabolites, including this compound. This microbial process was identified and scaled up, proving superior to chemical synthesis routes for providing the quantities of the metabolite needed for clinical trial standards oup.com. The bioconversion products are typically prepared in fermentation tanks, followed by purification and characterization using techniques such as UV spectroscopy, liquid chromatography-mass spectrometry (LC/MS), and nuclear magnetic resonance (NMR) spectroscopy oup.com.

The use of microbial systems offers several advantages, including high stereoselectivity, milder reaction conditions, and the potential for producing complex metabolites that are challenging to synthesize chemically.

Bioconversion Method Microorganism/Enzyme Product(s) Significance
Microbial GlucuronidationStreptomyces sp. NRRL 21489This compound and other glucuronide metabolitesScalable production for clinical trial standards; overcomes limitations of chemical synthesis. oup.com

Strategic Use of this compound as a Research Standard or Probe

The availability of pure this compound is critical for its use as a research tool. Its primary applications in this context are as a reference standard and a chemical probe.

As a reference standard , it is indispensable for a variety of analytical and pharmacological studies:

Metabolic Studies: It allows for the accurate identification and quantification of this metabolite in biological samples (e.g., plasma, urine) from preclinical and clinical studies, which is essential for understanding the pharmacokinetics and metabolism of raloxifene nih.gov.

Analytical Method Validation: The purified metabolite is used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of raloxifene and its metabolites researchgate.net. The availability of a deuterated version of this compound further enhances the accuracy of these quantitative methods by serving as an internal standard.

Regulatory Submissions: Regulatory agencies, such as the FDA, require data on the major metabolites of a drug. The availability of the synthesized standard is crucial for generating this data fda.gov.

As a chemical probe , this compound is used to investigate specific biological processes:

Estrogen Receptor Interaction: Studies have utilized the synthesized glucuronide conjugates of raloxifene to examine their interaction with the estrogen receptor nih.gov. These investigations have shown that the glucuronide metabolites have significantly lower affinity for the estrogen receptor compared to the parent compound, raloxifene nih.gov. This helps to elucidate the role of metabolism in modulating the biological activity of the drug.

Drug Transporter Studies: The metabolite can be used to study its interaction with various drug transporters, which is important for understanding its disposition and potential for drug-drug interactions.

Application Description Examples of Use
Research Standard Used for identification, quantification, and method validation.Pharmacokinetic studies of raloxifene, development of LC-MS/MS assays for metabolite detection. nih.govresearchgate.net
Chemical Probe Used to investigate specific biological interactions and processes.Assessing the binding affinity of the metabolite to the estrogen receptor, studying interactions with drug transporters. nih.gov

Emerging Research Directions and Unanswered Questions

Detailed Characterization of Transporter-Mediated Disposition in Various Research Models

The disposition of 4'-raloxifene-β-D-glucopyranoside is heavily influenced by the action of various drug transporters. Recent studies have begun to shed light on the specific transporters involved in its efflux and uptake.

The efflux transporters Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3 have been identified as key players in the transport of raloxifene (B1678788) glucuronides, including the 4'-isomer. nih.gov MRP2 is located on the apical membrane of hepatocytes and enterocytes, facilitating excretion into the bile and intestinal lumen, respectively. nih.gov MRP3, found on the basolateral membrane, is also involved in their transport. nih.gov Additionally, the Breast Cancer Resistance Protein (BCRP/ABCG2) has been implicated in the cellular excretion of raloxifene metabolites. nih.govnih.gov

On the uptake side, Organic Anion Transporting Polypeptides (OATPs) are crucial. Specifically, OATP1B1, OATP1B3, and OATP2B1 have been shown to mediate the transport of raloxifene monoglucuronides. nih.gov The interaction of this compound with these transporters is an area of active investigation, with studies showing its ability to inhibit OATP1B3. nih.gov

Table 2: Transporters Involved in the Disposition of this compound

TransporterTypeFunctionReference
MRP2 (ABCC2)EffluxTransports raloxifene glucuronides into bile and intestinal lumen. nih.gov
MRP3EffluxTransports raloxifene glucuronides. nih.gov
BCRP (ABCG2)EffluxMediates cellular excretion of raloxifene metabolites. nih.govnih.gov
OATP1B1 (SLCO1B1)UptakeTransports raloxifene monoglucuronides. nih.gov
OATP1B3UptakeTransports raloxifene monoglucuronides; inhibited by this compound. nih.gov
OATP2B1UptakeTransports raloxifene monoglucuronides. nih.gov

Investigation of Metabolic Interplay with Other Xenobiotics or Endogenous Compounds in Research Systems

The metabolic pathways of raloxifene and its glucuronides are susceptible to interactions with other co-administered drugs (xenobiotics) and endogenous compounds. Given that raloxifene metabolism is heavily reliant on UGT enzymes rather than the cytochrome P450 system, the potential for drug-drug interactions primarily lies in the competition for or induction/inhibition of these phase II enzymes. drugbank.commdpi.com

For instance, drugs that are also substrates for or modulators of UGT1A1, UGT1A8, UGT1A9, or UGT1A10 could potentially alter the formation of this compound. Apigenin, a flavonoid, has been shown to potentially increase the bioavailability of raloxifene, suggesting a possible interaction at the level of glucuronidation or transport. mdpi.com Conversely, inducers of UGT enzymes, such as apalutamide, may decrease the systemic concentrations of raloxifene. medscape.com

Furthermore, the extensive enterohepatic recycling of raloxifene, involving the excretion of glucuronides into the bile and their subsequent deconjugation by gut microbiota, presents another avenue for metabolic interplay. nih.gov Compounds that alter the gut microbiome could indirectly affect the levels of circulating raloxifene and its glucuronides.

Research into the metabolic interplay between this compound and other compounds is crucial. This includes studying the effects of commonly co-administered medications in relevant in vitro and in vivo research systems to predict and understand potential clinically significant interactions.

Advanced Structural Biology Studies of Metabolite-Receptor/Enzyme Complexes (e.g., X-ray Crystallography, Cryo-EM)

While the biological activity of this compound is significantly lower than the parent compound in terms of estrogen receptor (ER) binding, understanding its interaction with various proteins at a molecular level remains an important area of research. nih.govaacrjournals.org The IC50 value for this compound binding to the estrogen receptor has been reported to be 370 nM. caymanchem.com

Advanced structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide invaluable insights into how this metabolite interacts with its target proteins. Determining the three-dimensional structure of this compound in complex with UGT enzymes could elucidate the precise molecular determinants of isoform specificity. Similarly, structural studies of its binding to transporter proteins like MRPs and OATPs would reveal the basis of its recognition and translocation across cell membranes.

Although its affinity for the estrogen receptor is reduced, structural analysis of the metabolite-ER complex could still offer valuable information about how the glucuronide moiety alters the binding mode and subsequent conformational changes in the receptor. These advanced structural studies are currently lacking but hold the potential to significantly deepen our understanding of the molecular pharmacology of this compound.

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity in Research Settings

Accurate and sensitive quantification of this compound in various biological matrices is fundamental to pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the simultaneous determination of raloxifene and its glucuronide metabolites, including the 4'-isomer, in human plasma and urine. thermofisher.comnih.govresearchgate.net

Existing LC-MS/MS methods have demonstrated good sensitivity, with limits of quantification in the low ng/mL range for plasma and nanomolar concentrations for urine. nih.govthermofisher.comnih.govresearchgate.net These methods typically involve solid-phase extraction for sample cleanup followed by separation on a C18 or PFP column and detection using selected reaction monitoring (SRM) mode. thermofisher.comnih.gov

Despite these advances, there is always a need for the development of novel analytical techniques with even greater resolution and sensitivity. This could involve the use of advanced high-resolution mass spectrometry (HRMS) for more definitive metabolite identification or the development of novel sample preparation techniques to improve recovery and reduce matrix effects. Enhanced analytical capabilities would be particularly beneficial for studying low-level metabolite concentrations in specific tissues or for investigating subtle changes in metabolite profiles in response to various factors. A method for the simultaneous estimation of raloxifene and cladrin by HPLC has also been developed for metabolic stability studies. tandfonline.com

Table 3: Analytical Method Parameters for this compound

Analytical TechniqueMatrixSample PreparationSeparation ColumnDetectionReference
LC-MS/MSHuman PlasmaSolid-Phase Extraction (SPE)Hypersil GOLD PFPHESI-SRM thermofisher.com
LC-MS/MSHuman UrineSolid-Phase Extraction (SPE)Not SpecifiedESI-SRM nih.govresearchgate.net
UPLC-MS/MSHuman PlasmaProtein Precipitation & ExtractionNot SpecifiedMRM nih.gov
HPLC-UVNot SpecifiedNot SpecifiedC18UV (285 nm) tandfonline.com

Comprehensive Mechanistic Studies of Non-Estrogen Receptor Mediated Biological Activities

While the primary pharmacological action of raloxifene is mediated through the estrogen receptor, emerging evidence suggests that its metabolites may possess biological activities independent of this pathway. For instance, this compound has been shown to inhibit the voltage-gated potassium channel Kv4.3. caymanchem.com This finding opens up the possibility that this major metabolite could have off-target effects that are not related to its estrogenic or anti-estrogenic properties.

Comprehensive mechanistic studies are needed to explore these non-ER mediated activities further. This would involve screening this compound against a wide range of cellular targets, including other receptors, ion channels, and enzymes. If additional activities are identified, subsequent studies would be required to elucidate the underlying molecular mechanisms and to determine the physiological or pharmacological relevance of these findings. Understanding the full spectrum of biological activities of this abundant metabolite is essential for a complete assessment of the effects of raloxifene in research settings.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize 4'-Raloxifene-β-D-glucopyranoside in complex biological matrices?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HR-MS) for precise molecular weight determination (C34_{34}H37_{37}NO9_9S, MW: 635.72) and nuclear magnetic resonance (NMR) spectroscopy to confirm the β-D-glucopyranoside linkage and raloxifene backbone. Acid hydrolysis followed by chromatographic separation (e.g., HPLC-ELSD) can verify the glycosidic bond stability . Comparative analysis with synthetic standards (e.g., HY-135594, 99.44% purity) ensures structural fidelity .

Q. What is the role of this compound in estrogen receptor (ER) modulation studies?

  • Methodological Answer : As a selective ER antagonist, it is used to study tissue-specific estrogenic activity. Experimental designs should include competitive binding assays with radiolabeled estradiol (e.g., 3^3H-estradiol) and ERα/ERβ-transfected cell lines. Dose-response curves (0.1–10 µM) can quantify antagonistic efficacy, while LC-MS/MS monitors metabolic stability in hepatic microsomes .

Q. What synthetic strategies are optimal for preparing this compound derivatives?

  • Methodological Answer : Employ thioglycoside activation methods using benzyl 2,2,2-trichloroacetimidate for glycosylation. Protect the raloxifene hydroxyl group with acetyl or benzyl moieties before coupling with peracetylated β-D-glucopyranosyl donors. Deprotection via hydrogenolysis or alkaline hydrolysis yields the final product .

Q. How can researchers validate the purity of this compound for in vitro assays?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 280 nm) and orthogonal methods like LC-MS-ELSD. Batch-specific certificates of analysis (CoA) from suppliers (e.g., HY-135594) should report residual solvents (<0.1%) and heavy metals (e.g., Pb <10 ppm) .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do they influence pharmacokinetic modeling?

  • Methodological Answer : As a Phase II metabolite of raloxifene, its formation is catalyzed by UDP-glucuronosyltransferases (UGTs). Use CRISPR-edited UGT1A1/1A3 knockout hepatocytes to identify isoform-specific glucuronidation. Pharmacokinetic models should integrate enterohepatic recirculation data from bile-cannulated rodents .

Q. How does this compound interact with β-D-glucosidases compared to fluorogenic substrates like 4-methylumbelliferyl-β-D-glucopyranoside?

  • Methodological Answer : Kinetic assays (Km_m, Vmax_{max}) using recombinant β-D-glucosidases (e.g., GBA1 for Gaucher disease models) reveal competitive inhibition. Fluorescence polarization assays differentiate binding affinities, while X-ray crystallography resolves steric hindrance from the raloxifene moiety .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Address variability via batch-to-batch purity verification (e.g., NMR quantitation of anomeric proton signals) and standardization of cell-based assays (e.g., ER-negative controls, 1% FBS media). Cross-validate findings with structural analogs (e.g., phenolic glycosides from Sanguisorba officinalis) to isolate scaffold-specific effects .

Q. How does the glycosidic linkage of this compound affect its stability in vivo versus in vitro?

  • Methodological Answer : Simulate gastrointestinal stability using pH-gradient dissolution testing (pH 1.2–7.4) and colonic microbiota (e.g., Bacteroides thetaiotaomicron β-glucosidases). Compare with plasma stability assays (37°C, 24h) to quantify hydrolysis rates. Stabilizers like cyclodextrins may enhance oral bioavailability .

Q. What structural modifications enhance the blood-brain barrier (BBB) permeability of this compound for neurodegenerative studies?

  • Methodological Answer : Synthesize prodrugs with lipophilic carriers (e.g., 6-thio-palmitate derivatives) or PEGylated glucopyranosides. Assess BBB penetration using in vitro models (e.g., hCMEC/D3 monolayers) and in vivo imaging (e.g., 18^{18}F-labeled analogs) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.